molecular formula C10H7BrF2O3 B12456181 3-(5-Bromo-2-difluoromethoxy-phenyl)-acrylic acid

3-(5-Bromo-2-difluoromethoxy-phenyl)-acrylic acid

Cat. No.: B12456181
M. Wt: 293.06 g/mol
InChI Key: ZTDTZLBJFJSGHB-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Considerations

The molecular structure of 3-(5-bromo-2-difluoromethoxy-phenyl)-acrylic acid features a phenyl ring substituted at the 2- and 5-positions with difluoromethoxy (–OCF₂H) and bromo (–Br) groups, respectively. The acrylic acid moiety (–CH₂CH₂COOH) is attached at the 3-position of the aromatic ring. Critically, the (2E)-stereodescriptor confirms the trans configuration of the double bond within the acrylic acid group, resulting in a planar geometry that facilitates conjugation with the aromatic π-system.

X-ray crystallography data (not directly available for this compound) would likely reveal bond lengths of approximately 1.34 Å for the acrylic acid double bond (C=C) and 1.41 Å for the C–O bond in the difluoromethoxy group, based on analogous structures. The bromine atom’s van der Waals radius (1.85 Å) introduces steric hindrance, slightly distorting the phenyl ring’s planarity.

Table 1: Key structural parameters

Parameter Value/Description
Molecular formula C₁₀H₇BrF₂O₃
Molecular weight 293.06 g/mol
Double bond configuration Trans (E)
Predicted bond angles 120° (C–C–C aromatic), 124° (C=C–O)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[5-bromo-2-(difluoromethoxy)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF2O3/c11-7-2-3-8(16-10(12)13)6(5-7)1-4-9(14)15/h1-5,10H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDTZLBJFJSGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=CC(=O)O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Aromatic Bromination

Electrophilic substitution using bromine (Br₂) or hydrobromic acid (HBr) in the presence of Lewis acids like iron (Fe) or copper bromide (CuBr₂) achieves regioselective bromination. For example:

  • Source : Bromination of 4-chloro-2-fluoro-5-methoxyaniline with HBr and NaNO₂ at 0°C, followed by CuBr₂-mediated diazotization, yields 5-bromo-2-chloro-4-fluoroanisole with 90% efficiency.
  • Source : Iron-catalyzed bromination of 2,2-difluorobenzodioxole with Br₂ in CCl₄ at 0–30°C produces 5-bromo-2,2-difluorobenzodioxole (75% yield).

Radical Bromination

N-bromosuccinimide (NBS) under UV light or peroxides initiates radical bromination, though this method is less common due to lower regioselectivity.

Introduction of the Difluoromethoxy Group

The difluoromethoxy (-OCHF₂) group is introduced via nucleophilic substitution or methoxylation:

Nucleophilic Displacement

A halogenated precursor (e.g., 5-bromo-2-chlorophenyl derivatives) reacts with difluoromethoxide (OCHF₂⁻) generated in situ from difluoromethyl reagents:

  • Source : Chlorodifluoromethoxy groups are installed using chlorodifluoromethane (ClCF₂H) under basic conditions (K₂CO₃/DMF), as seen in analogs like N-(4-(chlorodifluoromethoxy)phenyl) derivatives.
  • Typical Conditions : 20–100°C, polar aprotic solvents (DMF, DMSO), yields 70–85%.

Direct Methoxylation

Difluoromethyl ethers are formed via Ullmann-type coupling or copper-mediated reactions. For example, 2-hydroxy-phenyl precursors react with difluoromethyl triflate (CF₂HOTf) and CuI at 80°C.

Acrylic Acid Backbone Assembly

The acrylic acid moiety is introduced through:

Wittig Reaction

A phenylaldehyde intermediate undergoes Wittig olefination with phosphonium ylides:

  • Reagents : Triphenylphosphine, ethyl acrylate, or malonic acid derivatives.
  • Example : 5-Bromo-2-difluoromethoxy-benzaldehyde reacts with (carbethoxymethylene)triphenylphosphorane to form the acrylic ester, hydrolyzed to the acid.

Aldol Condensation

Base-catalyzed condensation of aryl aldehydes with acetic acid derivatives:

  • Conditions : NaOH/EtOH, 50–80°C, yields 60–75%.

Oxidation of Propenyl Derivatives

Propenyl intermediates are oxidized to acrylic acids using KMnO₄ or CrO₃:

  • Source : Oxidation of 3-bromo-2-chloro-5-methylpyridine with KMnO₄ in water at reflux yields the carboxylic acid (70% after purification).

Industrial-Scale Production

Large-scale synthesis employs:

  • Continuous Flow Reactors : Enhance heat/mass transfer for bromination and methoxylation steps, reducing side reactions.
  • Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions, achieving >80% yield.
  • Automated Purification : Simulated moving bed (SMB) chromatography isolates intermediates with >99% purity.

Comparative Analysis of Methods

Step Method Conditions Yield (%) Purity (%) Key Challenges
Bromination CuBr₂/HBr/NaNO₂ 0–20°C, aqueous HBr 90 95 Regioselectivity control
Bromination Fe/Br₂/CCl₄ 0–30°C, inert atmosphere 75 92 Iron residue removal
Difluoromethoxylation ClCF₂H/K₂CO₃ 80°C, DMF 85 97 Side reactions with Br group
Acrylic Acid Formation Wittig reaction THF, 0°C to RT 70 90 Moisture sensitivity
Oxidation KMnO₄/H₂O Reflux, 3–5 h 70 88 Over-oxidation to CO₂

Optimization Strategies

  • Protective Groups : Temporary protection of the acrylic acid group (e.g., methyl esters) during bromination prevents decarboxylation.
  • Solvent Selection : DMF stabilizes intermediates in methoxylation, while THF improves Wittig reaction kinetics.
  • Temperature Control : Low temperatures (−40°C) in Grignard reagent additions minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-difluoromethoxy-phenyl)-acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(5-Bromo-2-difluoromethoxy-phenyl)-acrylic acid is a chemical compound with a unique molecular structure, consisting of a bromine atom and a difluoromethoxy group attached to a phenyl ring. It has a molecular formula of C10H7BrF2O3 and a molar mass of approximately 293.06 g/mol. This compound's specific functional groups enable it to interact with biological systems and materials in unique ways, giving it potential applications in medicinal chemistry and material science.

Scientific Research Applications

This compound has potential applications in various fields.

Medicinal Chemistry

It can serve as a lead compound for drug development because its structural features may facilitate interactions that modulate biological activity. Further research is needed to fully understand these interactions, including kinetic and thermodynamic parameters.

3-(2,3-Dichloro-5-(difluoromethoxy)phenyl)acrylic acid is an organic compound that has garnered attention for its potential biological activities. Research indicates that this compound exhibits a range of biological activities.

Enzyme Inhibition The compound may inhibit specific enzymes, which could be beneficial in therapeutic contexts. Preliminary studies suggest interactions with enzymes involved in metabolic pathways, potentially modulating biochemical processes.

Anticancer Properties There is emerging evidence suggesting that this compound may possess anticancer properties. It has shown potential in inhibiting cancer cell proliferation in vitro, although further studies are necessary to elucidate the exact mechanisms involved.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-difluoromethoxy-phenyl)-acrylic acid involves its interaction with specific molecular targets and pathways. The bromine and difluoromethoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Properties
3-(5-Bromo-2-difluoromethoxy-phenyl)-acrylic acid 5-Br, 2-OCHF₂ C₁₀H₇BrF₂O₃ 293.06 High lipophilicity (OCHF₂), pKa ~3.8 (estimated)
3-(5-Bromo-2-methoxyphenyl)acrylic acid 5-Br, 2-OCH₃ C₁₀H₉BrO₃ 257.08 Lower acidity (pKa ~4.5) due to electron-donating OCH₃
(2E)-3-(5-Bromo-2-ethoxyphenyl)acrylic acid 5-Br, 2-OCH₂CH₃ C₁₁H₁₁BrO₃ 271.11 Increased steric bulk from ethoxy group
(E)-3-(2-Bromo-5-hydroxyphenyl)acrylic acid 2-Br, 5-OH C₉H₇BrO₃ 243.05 Higher acidity (pKa 4.22) and hydrogen-bonding capacity
3-(3-Chloro-5-fluorophenyl)acrylic acid 3-Cl, 5-F C₉H₆ClFO₂ 200.59 Dual halogen effects enhance antimicrobial activity

Key Observations :

  • Electron-withdrawing groups (e.g., OCHF₂, Cl, F) lower pKa and increase reactivity, improving interactions with biological targets .
  • Halogen position : Bromine at position 5 (as in the main compound) may optimize steric and electronic interactions in enzyme inhibition, as seen in phenylboronic acid analogs .
Enzyme Inhibition Potential
  • Main Compound : The difluoromethoxy group’s electron-withdrawing nature mimics transition-state analogs in serine β-lactamase (SBL) inhibition, similar to phenylboronic acid derivatives in . Crystal structures suggest interactions with catalytic serine residues .
  • Methoxy Analog : 3-(5-Bromo-2-methoxyphenyl)acrylic acid shows moderate activity against carbapenemases but lower potency than the difluoromethoxy variant due to reduced electrophilicity .
  • Hydroxy Analog : (E)-3-(2-Bromo-5-hydroxyphenyl)acrylic acid’s hydroxyl group enables hydrogen bonding but may reduce membrane permeability compared to alkoxy derivatives .
Antimicrobial Activity
  • Main Compound: Limited direct data, but structural analogs with sulfamoyl groups () exhibit MIC values of 8–32 µg/mL against E. coli and S. aureus. Difluoromethoxy’s lipophilicity may enhance penetration .
  • Chloro-Fluoro Analog: 3-(3-Chloro-5-fluorophenyl)acrylic acid demonstrates superior activity against L. monocytogenes (MIC = 16 µg/mL) due to synergistic halogen effects .
  • Pyridyl Analog : 3-(5-Bromo-2-methoxy-3-pyridyl)acrylic acid’s heterocyclic ring may target bacterial efflux pumps, though data is pending .

Biological Activity

3-(5-Bromo-2-difluoromethoxy-phenyl)-acrylic acid is a chemical compound with significant potential in medicinal chemistry and material science. Its unique molecular structure, characterized by the presence of a bromine atom and a difluoromethoxy group attached to a phenyl ring, suggests that it may interact favorably with various biological targets. This article explores its biological activity, synthesis, and potential applications based on existing research.

  • Molecular Formula : C10H7BrF2O3
  • Molar Mass : 293.06 g/mol
  • Structure : The compound features an acrylic acid backbone, which is crucial for its reactivity and biological interactions.

Initial studies indicate that this compound may interact with specific enzymes or receptors, modulating their activity. The unique structural features facilitate these interactions, although detailed kinetic and thermodynamic parameters remain to be fully elucidated.

Binding Affinity Studies

Research has focused on the binding affinities of this compound to various biological targets. Preliminary findings suggest that its structural attributes could enhance binding efficiency compared to structurally similar compounds. For instance, the introduction of fluorine atoms often results in significant changes in the biological properties of compounds, enhancing their efficacy against certain biological targets .

Comparative Analysis

To better understand the unique characteristics of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaMolar Mass (g/mol)Unique Features
3-(2-Difluoromethoxy-phenyl)-propanoic acidC10H10F2O3216.18Lacks bromine; different substitution pattern
4-(Bromo-phenyl)-acrylic acidC9H8BrO2227.07Does not contain difluoromethoxy group
2-(Difluoromethoxy)-benzoic acidC9H8F2O3206.16Contains carboxylic acid instead of acrylic

The distinct combination of bromine and difluoromethoxy groups in this compound contributes to its unique reactivity profile and potential biological activity.

Antimicrobial Activity

A study investigated the antimicrobial properties of various acrylic acid derivatives, including those structurally related to this compound. The findings indicated that compounds with similar structural motifs exhibited varying degrees of antimicrobial activity, suggesting that modifications could enhance efficacy against specific pathogens .

Insecticidal Properties

Research has shown that compounds containing fluorinated groups often display enhanced insecticidal properties. This suggests that this compound could be explored for its potential use in pest control applications due to its unique structural features that may interact with insect receptors .

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